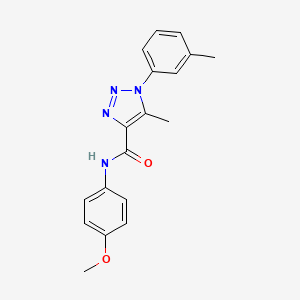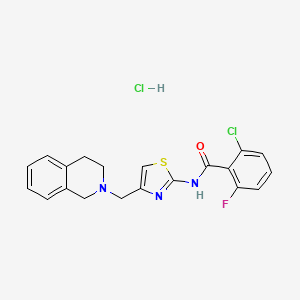![molecular formula C11H11FN2OS B2779379 {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol CAS No. 1046661-60-2](/img/structure/B2779379.png)
{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol” is a chemical compound with the CAS Number: 1046661-60-2 . It has a molecular weight of 238.29 . The IUPAC name for this compound is [1-(3-fluorobenzyl)-2-sulfanyl-1H-imidazol-5-yl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11FN2OS/c12-9-3-1-2-8(4-9)6-14-10(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Aplicaciones Científicas De Investigación
Spectral Properties and Polymer Matrix Applications
A novel type of Y-shaped fluorophores, closely related to the chemical structure , demonstrates unique spectral properties. These compounds, built around an imidazole ring, exhibit strong fluorescence in the visible region when incorporated into polymer matrices such as polystyrene (PS), poly(methyl methacrylate) (PMMA), and poly(vinylchloride) (PVC). The use of solid polymer matrices significantly enhances fluorescence intensity compared to liquid media, suggesting potential applications in materials science for sensing, imaging, or as fluorescent markers (Danko et al., 2012).
Catalyst-Free Synthetic Processes
The compound is structurally akin to materials used in catalyst- and solvent-free synthesis processes. One study highlights the efficient, regioselective synthesis of related fluorophenyl and methylsulfanyl derivatives via microwave-assisted Fries rearrangement. These methodologies could inform green chemistry approaches in synthesizing derivatives of "{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" for various applications, including pharmaceutical intermediates or material science (Moreno-Fuquen et al., 2019).
Proton Exchange Membranes for Fuel Cells
Imidazole derivatives have been explored for their application in fuel cell technology. A study on sulfonated poly(arylene ether sulfone)s with imidazole grafts suggests that related compounds could serve as high-performance proton exchange membranes (PEMs) for fuel cells. These membranes demonstrate excellent thermal and dimensional stability, low methanol permeability, and high proton conductivity, particularly at elevated temperatures, indicating the potential for "{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" derivatives in next-generation fuel cell technologies (Kim et al., 2008).
Solvatomorphism Studies
The structural adaptability of related compounds in various solvent environments, including methanol, highlights their potential in designing responsive materials. Solvatomorphism studies reveal how molecular aggregation and interactions change with solvent type, impacting the material's properties and applications in drug delivery systems, sensors, and smart materials (Kamiński et al., 2010).
Fluorescent Materials and Photostability
The modification of fluorescent materials by incorporating fluorine atoms or fluorophenyl groups can significantly enhance their photostability and spectroscopic properties. This suggests that "{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" and its derivatives could be valuable in developing new, stable fluorescent markers with improved performance for applications in bioimaging and optoelectronics (Woydziak et al., 2012).
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c12-9-3-1-2-8(4-9)6-14-10(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOGYMVOLBRQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CNC2=S)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2779297.png)
![6-Hydroxy-2-(4-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2779298.png)
}phenylamine](/img/structure/B2779299.png)

![6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2779301.png)
![4-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2779302.png)


![3-(4-chlorobenzyl)-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2779308.png)
![4-[1-(Methylamino)ethyl]benzenesulfonamide](/img/structure/B2779312.png)
![8-(2-((4-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779315.png)
![N-benzyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2779316.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2779318.png)